Divergent Reactivity with Arenethiols: N-Chloro-p-benzoquinoneimine vs. Substituted Analogs
N-Chloro-1,4-benzoquinone imines, including the unsubstituted N-Chloro-p-benzoquinoneimine, demonstrate a bifurcated reaction mechanism with arenethiols. Depending on reaction conditions, either nucleophilic substitution of the chlorine atom yields N-(arylsulfanyl)-1,4-benzoquinone imines, or a radical pathway installs an aryl-sulfanyl substituent on the quinoid ring. This is a direct head-to-head comparison with 2,6-dihalo-substituted analogs (e.g., 2,6-dichloro- or 2,6-dibromoquinone chlorimide), which, due to blocked ring positions, exclusively afford the corresponding chlorine substitution products and do not participate in the radical ring-functionalization pathway [1].
| Evidence Dimension | Reaction pathway diversity with arenethiols |
|---|---|
| Target Compound Data | Two distinct product types: N-(arylsulfanyl) imines (nucleophilic substitution) and ring-substituted imines (radical mechanism) |
| Comparator Or Baseline | 2,6-Dihalo-substituted N-chloroquinone imines (e.g., 2,6-dibromoquinone-4-chloroimide) |
| Quantified Difference | Target compound exhibits dual-pathway reactivity; comparator exhibits single-pathway reactivity (chlorine substitution only) |
| Conditions | Reaction with arenethiols under varying conditions as described in Konovalova et al., 2016 |
Why This Matters
For researchers designing synthetic routes, the unsubstituted N-Chloro-p-benzoquinoneimine provides a distinct synthetic handle for accessing ring-functionalized quinone imines that are inaccessible with 2,6-substituted analogs.
- [1] Konovalova, S. A., Avdeenko, A. P., Santalova, A. A., Lysenko, E. N., & Burmistrov, K. S. (2016). Reaction of N-chloro-1,4-benzoquinone imines with thiols. Russian Journal of Organic Chemistry, 52(9), 1287–1296. View Source
